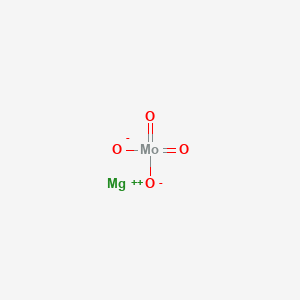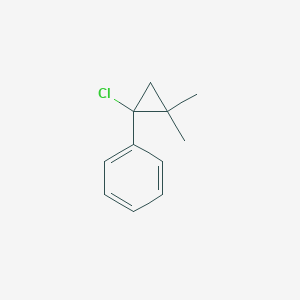
Thulium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thulium bromide, also known as thulium(III) bromide, is a crystalline compound composed of one thulium atom and three bromine atoms. It is represented by the chemical formula TmBr₃ and has a molar mass of 408.65 grams per mole. This compound appears as a white crystalline solid at room temperature and is known for its hygroscopic nature, meaning it readily absorbs moisture from the air .
Vorbereitungsmethoden
Thulium bromide can be synthesized through several methods:
Hydrate Preparation: The hydrate form of this compound is prepared by dissolving thulium(III) oxide or thulium carbonate in hydrobromic acid.
Anhydrous Salt Preparation: The anhydrous form of this compound is prepared by directly reacting elemental thulium with bromine gas.
In industrial settings, the production of this compound involves similar methods, ensuring high purity and controlled reaction conditions to obtain the desired compound.
Analyse Chemischer Reaktionen
Thulium bromide undergoes various chemical reactions, including:
Complexation: This compound acts as a reagent for the complexation of lanthanide bromides with aluminum bromide.
Preparation of Alkali Metal Thulium Bromides: It reacts with alkali metals to form alkali metal thulium bromides.
Common reagents used in these reactions include aluminum bromide and alkali metals. The major products formed from these reactions are complexed lanthanide bromides and alkali metal thulium bromides.
Wissenschaftliche Forschungsanwendungen
Thulium bromide has several scientific research applications:
Advanced Ceramic Discharge Lamps: It is used in the development of advanced ceramic discharge lamps and metal halide lamps.
Reagent for Complexation: This compound is utilized as a reagent for the complexation of lanthanide bromides with aluminum bromide.
Preparation of Alkali Metal Thulium Bromides: It serves as a reactant for preparing alkali metal thulium bromides.
Wirkmechanismus
The mechanism of action of thulium bromide primarily involves its role as a reagent in complexation reactions. It interacts with other compounds, such as aluminum bromide, to form complexed lanthanide bromides. The molecular targets and pathways involved in these reactions are centered around the formation of stable complexes through coordination chemistry.
Vergleich Mit ähnlichen Verbindungen
Thulium bromide can be compared with other similar compounds, such as:
- Thulium(III) Fluoride (TmF₃)
- Thulium(III) Chloride (TmCl₃)
- Thulium(III) Iodide (TmI₃)
These compounds share similarities in their chemical structure, with thulium bonded to different halogens. this compound is unique in its specific applications and reactivity with certain reagents, such as aluminum bromide and alkali metals .
Eigenschaften
CAS-Nummer |
14456-51-0 |
|---|---|
Molekularformel |
Br3Tm |
Molekulargewicht |
408.65 g/mol |
IUPAC-Name |
tribromothulium |
InChI |
InChI=1S/3BrH.Tm/h3*1H;/q;;;+3/p-3 |
InChI-Schlüssel |
HQSWGSFQSCMHFQ-UHFFFAOYSA-K |
SMILES |
[Br-].[Br-].[Br-].[Tm+3] |
Kanonische SMILES |
Br[Tm](Br)Br |
Key on ui other cas no. |
14456-51-0 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85288.png)
![Kyselina wolframova [Czech]](/img/structure/B85289.png)




